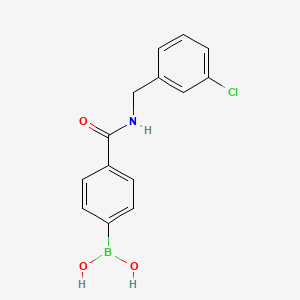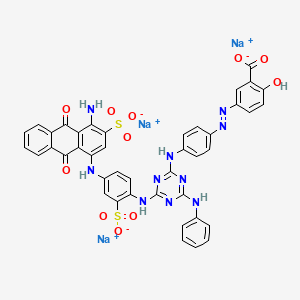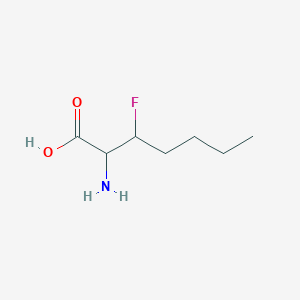
2-Amino-3-fluoroheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 2-amino-3-fluoro- is an organic compound characterized by a seven-carbon chain terminating in a carboxylic acid functional group, with an amino group and a fluorine atom attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 2-amino-3-fluoro- can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-aminoheptanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and a non-polar solvent such as dichloromethane.
Industrial Production Methods: Industrial production of heptanoic acid, 2-amino-3-fluoro- may involve the large-scale fluorination of 2-aminoheptanoic acid using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Heptanoic acid, 2-amino-3-fluoro- can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) to form azido derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: Oxo derivatives of heptanoic acid, 2-amino-3-fluoro-.
Reduction: 2-amino-3-fluoroheptanol.
Substitution: 2-amino-3-azidoheptanoic acid.
Scientific Research Applications
Heptanoic acid, 2-amino-3-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of heptanoic acid, 2-amino-3-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The amino group may participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Heptanoic acid, 2-amino-3-fluoro- can be compared with other similar compounds, such as:
2-Aminoheptanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoroheptanoic acid:
2-Amino-3-chloroheptanoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.
The uniqueness of heptanoic acid, 2-amino-3-fluoro- lies in the combination of the amino and fluorine functional groups, which impart distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H14FNO2 |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11) |
InChI Key |
PNQMPJSBZXUFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)


![4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)


![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
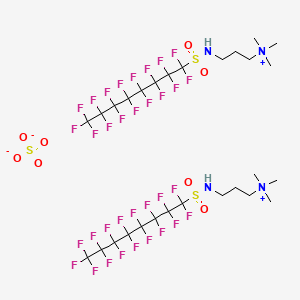
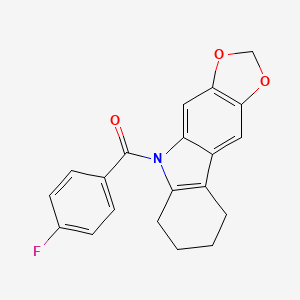
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)
![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
